molecular formula C21H16N2O2 B5563607 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B5563607
M. Wt: 328.4 g/mol
InChI Key: SGPJOZNJENYLAV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts, nanocatalysts) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific structure, which imparts distinct biological activities and photophysical properties. Its ability to act as a starting material for the synthesis of other benzoxazole derivatives further enhances its versatility and importance in scientific research .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-6-8-15(9-7-14)20(24)22-17-12-10-16(11-13-17)21-23-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJOZNJENYLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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